N-Triphenyltin-p-toluenesulfonanilide
Description
Overview of Organotin Compounds: Structural Diversity and General Research Significance
Organotin compounds are a class of organometallic compounds containing at least one tin-carbon bond. wikipedia.org Their general formula is represented as RₙSnX₄₋ₙ, where 'R' is an alkyl or aryl group, 'X' is an electronegative atom or group (like a halide, oxide, or hydroxide), and 'n' can range from 1 to 4. naturvardsverket.se The field of organotin chemistry began in the mid-19th century and has since grown significantly due to the wide range of applications for these compounds. researchgate.netresearchgate.net
The structural chemistry of organotin compounds is notably diverse, a feature that stems from the tin atom's ability to adopt various coordination numbers and geometries. tandfonline.comresearchgate.net While tetraorganotins (R₄Sn) typically exhibit a stable tetrahedral geometry, the Lewis acidity of the tin center increases as organic groups are replaced with electronegative substituents. lupinepublishers.com This allows for the expansion of the coordination sphere. Consequently, triorganotin(IV) (R₃SnX) and diorganotin(IV) (R₂SnX₂) compounds frequently display coordination numbers of five or six, leading to geometries such as trigonal bipyramidal and octahedral, respectively. tandfonline.comdntb.gov.uacapes.gov.br This structural flexibility is a key factor in their chemical reactivity and biological activity. researchgate.net
The research significance of organotin compounds is vast. They have been historically important as stabilizers for polymers like polyvinyl chloride (PVC), as industrial and agricultural biocides (fungicides, molluscicides), and as catalysts in organic reactions such as esterification and transesterification. researchgate.netresearchgate.netlupinepublishers.com More recently, their potential as therapeutic agents, particularly as anticancer drugs, has attracted considerable scientific attention, with studies focusing on their interactions with biological molecules and their mechanisms of action. researchgate.netfrontiersin.org
| Class of Organotin Compound | General Formula | Typical Coordination Number of Tin | Common Geometries |
|---|---|---|---|
| Tetraorganotin | R₄Sn | 4 | Tetrahedral |
| Triorganotin | R₃SnX | 4, 5 | Tetrahedral, Trigonal Bipyramidal |
| Diorganotin | R₂SnX₂ | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |
| Monoorganotin | RSnX₃ | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |
Contextualization of Triphenyltin (B1233371) Compounds and Sulfonanilide Ligands in Chemical Research
Triphenyltin Compounds: Triphenyltin compounds are a specific subclass of triorganotins with the general formula (C₆H₅)₃SnX, often abbreviated as Ph₃SnX. wikipedia.org This category includes compounds like triphenyltin chloride, triphenyltin hydroxide (B78521), and triphenyltin acetate. wikipedia.org Historically, they have been widely used as fungicides and antifouling agents in marine paints. naturvardsverket.sewikipedia.org In synthetic chemistry, triphenyltin derivatives serve as useful reagents. wikipedia.org From a structural standpoint, the triphenyltin moiety readily forms five-coordinate complexes, typically adopting a trigonal bipyramidal geometry where the three phenyl groups occupy the equatorial positions. lupinepublishers.comacs.orgnih.gov The biological activity of triphenyltin compounds is well-documented, though their environmental persistence is a significant concern. naturvardsverket.sewikipedia.org
Sulfonanilide Ligands: A sulfonanilide is a chemical entity characterized by the R−S(=O)₂−N(−C₆H₅)−R' functional group. wikipedia.org It is a derivative of a sulfonamide where one of the nitrogen substituents is a phenyl group. wikipedia.org In coordination chemistry, sulfonanilides can act as versatile ligands. The presence of both sulfonyl oxygen atoms and the nitrogen atom provides multiple potential donor sites for coordination with metal ions. nih.gov The specific mode of coordination can influence the resulting complex's geometry and reactivity. Sulfonanilide ligands and their metal complexes are investigated for a range of applications, including potential biological activities, where the ligand structure can be tailored to modify the properties of the metal center. nih.gov
Rationale and Scope of Academic Inquiry into N-Triphenyltin-p-toluenesulfonanilide
The academic inquiry into this compound is driven by the principle of combining two distinct chemical moieties—a triphenyltin(IV) cation and a p-toluenesulfonanilide anion—to create a novel compound with potentially unique structural, catalytic, or biological properties. The rationale is based on the following points:
Modulation of Biological Activity: Triphenyltin compounds are known to possess potent biological activity. frontiersin.org By introducing a biologically relevant sulfonanilide ligand, researchers can aim to modulate this activity, potentially creating a synergistic effect or a more targeted therapeutic agent. researchgate.netnih.gov
Structural Elucidation: The combination of a bulky triphenyltin group with a flexible sulfonanilide ligand presents interesting structural possibilities. The ligand can coordinate to the tin center in a monodentate or bidentate fashion, leading to different coordination geometries and potentially to the formation of supramolecular structures through intermolecular interactions. tandfonline.comrsc.org
Catalytic Potential: The Lewis acidic nature of the tin center in organotin compounds is central to their catalytic activity. lupinepublishers.com The electronic properties of the sulfonanilide ligand can influence this acidity, potentially yielding a catalyst with unique selectivity for specific organic transformations.
A plausible synthetic route to this compound would involve a salt metathesis reaction between triphenyltin chloride and the salt of p-toluenesulfonanilide (e.g., sodium p-toluenesulfonanilide). This is a common and effective method for forming Sn-O or Sn-N bonds in organotin chemistry. The ligand itself, p-toluenesulfonanilide, can be synthesized by reacting p-toluenesulfonyl chloride with aniline (B41778).
Despite the well-established chemistry of both triphenyltin compounds and sulfonanilides, a significant research gap exists concerning their combined derivatives, specifically this compound. A survey of scientific literature reveals a scarcity of dedicated studies on the synthesis, characterization, and application of this particular compound.
Identified Research Gaps:
Synthesis and Characterization: There is a lack of published, detailed synthetic procedures and comprehensive characterization data (e.g., X-ray crystallography, NMR, IR, and Mössbauer spectroscopy) for this compound. Such fundamental data is crucial for understanding its precise structure and bonding.
Structure-Activity Relationship: The relationship between the structure of organotin sulfonanilides and their biological or catalytic activity is largely unexplored. A systematic study involving a series of related compounds would be necessary to establish these correlations. nih.gov
Mechanistic Studies: For potential applications, detailed mechanistic studies are required. This includes investigating the reaction pathways for its potential catalytic cycles or understanding the molecular mechanisms behind its biological effects. frontiersin.org
Emerging Areas for Future Research:
Supramolecular Chemistry: Investigating the role of non-covalent interactions, such as hydrogen bonding involving the N-H group of the sulfonanilide and π-stacking from the phenyl rings, could reveal novel self-assembling systems and materials. rsc.org
Computational Modeling: The use of theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the compound's electronic structure, bonding characteristics, and predicted reactivity, guiding future experimental work.
Development of Novel Catalysts: Exploring the use of this compound and related compounds as catalysts in fine chemical synthesis is a promising avenue, leveraging the tunable Lewis acidity of the tin center. lupinepublishers.com
Bioinorganic Chemistry: Further investigation into the antiproliferative or antimicrobial properties of a range of organotin sulfonanilides could lead to the development of new classes of metallodrugs. mdpi.com
Properties
CAS No. |
172777-09-2 |
|---|---|
Molecular Formula |
C15H28N2O5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Triphenyltin P Toluenesulfonanilide
Synthesis and Functionalization Protocols for the p-Toluenesulfonanilide Ligand System
The organic ligand, p-toluenesulfonanilide, is typically synthesized through the reaction of p-toluenesulfonyl chloride with aniline (B41778). This is a classic example of a sulfonamide synthesis , where the nucleophilic amino group of aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfur-nitrogen bond.
The reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. nih.gov The use of a biphasic system with a phase transfer catalyst can also be employed to facilitate the reaction between the water-insoluble sulfonyl chloride and the amine.
An alternative approach involves the use of p-toluenesulfonic anhydride, which is considered a "softer" electrophile than the corresponding chloride. This can lead to milder reaction conditions and may be advantageous for sensitive substrates.
The resulting p-toluenesulfonanilide is a stable, crystalline solid that can be purified by recrystallization from a suitable solvent like ethanol.
Optimization of Reaction Conditions and Isolation Techniques for N-Triphenyltin-p-toluenesulfonanilide
The final step in the synthesis of this compound involves the coupling of the triphenyltin (B1233371) moiety with the p-toluenesulfonanilide ligand. A plausible and efficient method is the reaction of a triphenyltin halide, such as triphenyltin chloride, with the pre-formed p-toluenesulfonanilide in the presence of a base.
Reaction Optimization:
The key to a successful synthesis lies in the careful optimization of several reaction parameters:
Choice of Base: A moderately strong, non-nucleophilic base is required to deprotonate the sulfonamide nitrogen, forming the corresponding anion which then acts as the nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (B128534) (Et₃N). The strength of the base should be sufficient to deprotonate the sulfonamide without causing unwanted side reactions.
Solvent: The choice of solvent is critical and should be inert to the reactants and capable of dissolving both the organotin precursor and the sulfonamide salt. Anhydrous polar aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often suitable. The use of anhydrous conditions is crucial to prevent the hydrolysis of the triphenyltin halide.
Temperature and Reaction Time: The reaction temperature can influence the rate and selectivity. While some reactions may proceed at room temperature, gentle heating (e.g., refluxing in THF or acetonitrile) might be necessary to drive the reaction to completion. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
Stoichiometry: A slight excess of the sulfonamide or the base may be used to ensure complete consumption of the more valuable triphenyltin precursor.
Isolation and Purification:
Once the reaction is complete, the isolation of the this compound product involves a standard work-up procedure. This typically includes:
Filtration: Removal of any inorganic salts (e.g., NaCl formed from the reaction of the base with the chloride byproduct).
Solvent Removal: Evaporation of the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent or a solvent mixture. The choice of solvent will depend on the solubility characteristics of the product and any remaining impurities. Column chromatography on silica (B1680970) gel may also be employed for more challenging purifications.
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Triphenyltin Precursor | Triphenyltin chloride | Triphenyltin chloride | Triphenyltin hydroxide (B78521) |
| Sulfonamide | p-Toluenesulfonanilide | p-Toluenesulfonanilide | p-Toluenesulfonanilide |
| Base | Sodium Hydride (NaH) | Triethylamine (Et₃N) | None (direct condensation) |
| Solvent | Anhydrous THF | Anhydrous Acetonitrile | Toluene (with azeotropic water removal) |
| Temperature | Room Temperature to Reflux | Reflux | Reflux |
| Reaction Time | 4-12 hours | 8-24 hours | 12-48 hours |
This table presents hypothetical conditions based on general principles of organotin and sulfonamide chemistry and should be optimized for specific laboratory applications.
Mechanistic Investigations of the Synthetic Reactions
The formation of this compound from triphenyltin chloride and p-toluenesulfonanilide is believed to proceed via a nucleophilic substitution reaction .
The proposed mechanism involves the following key steps:
Deprotonation: The base abstracts the acidic proton from the nitrogen atom of the p-toluenesulfonanilide, generating the corresponding sulfonamide anion. This anion is a potent nucleophile.
Nucleophilic Attack: The sulfonamide anion attacks the electrophilic tin center of the triphenyltin chloride.
Transition State: A pentacoordinate transition state is likely formed, where the incoming sulfonamide nitrogen and the outgoing chloride ion are in axial positions in a trigonal bipyramidal geometry around the tin atom.
Product Formation: The chloride ion departs as a leaving group, resulting in the formation of the this compound product and a salt byproduct (e.g., NaCl).
If triphenyltin hydroxide is used as the precursor, the reaction likely proceeds through a condensation mechanism . In this case, the p-toluenesulfonanilide reacts directly with the triphenyltin hydroxide, eliminating a molecule of water. This reaction is often driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The choice of synthetic route to this compound involves a trade-off between efficiency, selectivity, and practical considerations.
Route A: From Triphenyltin Chloride
Efficiency: This route is generally efficient, with high yields often achievable under optimized conditions. The reaction between the pre-formed sulfonamide anion and triphenyltin chloride is typically fast and clean.
Selectivity: The reaction is highly selective for the formation of the N-Sn bond, as the sulfonamide nitrogen is the most nucleophilic site after deprotonation.
Drawbacks: This method requires the use of a strong base and strictly anhydrous conditions, which can add to the complexity and cost of the procedure.
Route B: From Triphenyltin Hydroxide
Efficiency: The condensation reaction with triphenyltin hydroxide can be slower and may require longer reaction times and higher temperatures to achieve complete conversion. The removal of water is crucial for driving the equilibrium towards the product.
Selectivity: This route is also highly selective for the N-Sn bond formation.
Advantages: This method avoids the use of a strong base, which can be advantageous if the substrate is sensitive to basic conditions. The only byproduct is water, making the work-up potentially simpler.
Table 2: Comparison of Synthetic Routes
| Feature | Route A (from Triphenyltin Chloride) | Route B (from Triphenyltin Hydroxide) |
| Starting Materials | Triphenyltin chloride, p-Toluenesulfonanilide, Base | Triphenyltin hydroxide, p-Toluenesulfonanilide |
| Reaction Type | Nucleophilic Substitution | Condensation |
| Byproduct | Salt (e.g., NaCl) | Water |
| Reaction Conditions | Anhydrous, often requires a strong base | Higher temperatures, azeotropic water removal |
| Typical Yield | High | Moderate to High |
| Key Advantage | Faster reaction rates | Avoids the use of strong bases |
| Key Disadvantage | Requires strictly anhydrous conditions and a base | Slower reaction, requires water removal |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformational Analysis
X-ray Crystallography Protocols for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides unambiguous proof of structure in the solid state, offering precise atomic coordinates and insights into the packing of molecules in a crystal lattice.
For a compound like N-Triphenyltin-p-toluenesulfonanilide, single crystals suitable for X-ray diffraction would first need to be grown, likely through slow evaporation of a solvent from a concentrated solution. A suitable crystal would then be mounted on a diffractometer.
The data collection process would involve:
Irradiating the crystal with a monochromatic X-ray beam.
Rotating the crystal and collecting diffraction patterns at various orientations.
The resulting diffraction data would be processed to yield a set of structure factors.
The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. For a molecule containing a heavy atom like tin, the position of the tin atom is often located first, which then simplifies the phasing problem to locate the lighter atoms.
A typical data table for a related organotin compound might look like the following, which is provided for illustrative purposes.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Organotin Compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₃₁H₂₇NO₂SSn |
| Formula weight | 608.30 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 19.456(4) Å, β = 101.34(3)°c = 14.345(3) Å, γ = 90° |
| Volume | 2765.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.460 Mg/m³ |
| Absorption coefficient | 1.154 mm⁻¹ |
| F(000) | 1232 |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.087 |
Note: This data is illustrative and does not represent this compound.
The crystal packing of this compound would likely be governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.govchemicalbook.com By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified.
For a molecule with multiple phenyl rings, π-π stacking interactions would be expected. nih.gov The presence of sulfonyl oxygens and the nitrogen atom of the sulfonamide group could participate in hydrogen bonding if a suitable donor is present, or in other dipole-dipole interactions. The analysis of related sulfonamide structures often reveals intricate networks of C-H···O and N-H···O interactions that stabilize the crystal lattice. nih.gov
Vibrational Spectroscopic Methodologies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding and structural features of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, these methods offer a detailed fingerprint of its molecular structure.
The infrared spectrum of a molecule reveals absorption bands corresponding to the vibrational frequencies of its specific functional groups. For this compound, key characteristic absorption peaks can be assigned to the various components of the molecule, including the triphenyltin (B1233371) moiety, the p-toluenesulfonyl group, and the anilide linker. The positions of these bands are indicative of the bond strengths and the local chemical environment.
A general representation of expected IR absorption regions for the functional groups present in this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenyl C-H | Stretching | 3100-3000 |
| Phenyl C=C | Stretching | 1600-1450 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1370-1335 |
| S=O (Sulfonyl) | Symmetric Stretching | 1180-1160 |
| C-N | Stretching | 1335-1250 |
| Sn-C (Phenyl) | Stretching | ~240 |
| Methyl C-H | Stretching | 2950-2850 |
| Methyl C-H | Bending | 1465-1340 |
This table represents generalized ranges and the exact positions for this compound would require experimental data.
The vibrational spectra provide more than just a list of functional groups; they offer a deeper understanding of the molecule's bonding characteristics. The frequencies of the stretching vibrations are directly related to the force constants of the bonds, providing a measure of their strength. For instance, the positions of the S=O stretching bands can indicate the degree of double bond character and any intermolecular interactions involving the sulfonyl group.
Furthermore, the spectra can reveal information about the molecule's conformation. Rotational isomers or different crystalline polymorphs can give rise to distinct vibrational spectra. The low-frequency region of the Raman spectrum is particularly sensitive to the vibrations of the heavy tin atom (Sn-C stretching and bending modes), which are crucial for understanding the geometry around the tin center. Isotopic substitution studies can also be employed to definitively assign specific vibrational modes. mdpi.com
Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula (C₃₁H₂₇NO₂SSn), a high degree of confidence in the compound's identity can be achieved.
| Technique | Purpose | Expected Outcome |
| HRMS | Accurate Mass Determination | Confirmation of the elemental formula C₃₁H₂₇NO₂SSn |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting the molecular ion and analyzing the resulting daughter ions. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a roadmap of the molecule's connectivity.
For this compound, characteristic fragmentation pathways would likely involve the cleavage of the tin-carbon, tin-nitrogen, and sulfur-nitrogen bonds. The observation of fragments corresponding to the triphenyltin cation ([Sn(C₆H₅)₃]⁺), the p-toluenesulfonyl moiety, and the anilide portion of the molecule would provide strong evidence for the proposed structure.
Elemental Analysis (CHN/S) for Stoichiometric Composition
Elemental analysis, specifically CHN/S analysis, is a fundamental technique used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the assigned stoichiometry of the compound.
Theoretical Elemental Composition of this compound (C₃₁H₂₇NO₂SSn)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 31 | 372.341 | 61.19% |
| Hydrogen (H) | 1.008 | 27 | 27.216 | 4.47% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 2.30% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 5.26% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 5.27% |
| Tin (Sn) | 118.710 | 1 | 118.710 | 19.51% |
| Total | 608.332 | 100.00% |
This table presents the theoretical values. Experimental results from CHN/S analysis would be compared against these to confirm the stoichiometry.
Coordination Chemistry and Supramolecular Interactions of N Triphenyltin P Toluenesulfonanilide
Ligand Properties and Chelation Modes of the Sulfonanilide Moiety
The p-toluenesulfonanilide anion possesses multiple potential donor atoms, primarily the nitrogen and oxygen atoms of the sulfonamide group. In coordination with a metal center, it could theoretically act as a monodentate, bidentate, or bridging ligand.
In related sulfonamide complexes with various metals, coordination typically occurs through the deprotonated nitrogen atom or one of the sulfonyl oxygen atoms. Chelation, involving both the nitrogen and an oxygen atom to form a stable ring structure with the metal center, is also a possibility. The specific chelation mode would be heavily influenced by steric factors, such as the bulky triphenyl groups on the tin atom, and the electronic properties of the metal center.
Table 1: Potential Coordination Modes of the p-Toluenesulfonanilide Ligand
| Coordination Mode | Description | Potential Donor Atoms |
| Monodentate | The ligand binds to the metal center through a single atom. | N or O |
| Bidentate Chelating | The ligand binds to the metal center through two donor atoms, forming a ring. | N and O |
| Bidentate Bridging | The ligand bridges two metal centers, with each donor atom coordinating to a different metal. | N and O |
Complex Formation with Other Metal Centers: Synthesis and Characterization of Adducts
While no adducts of N-Triphenyltin-p-toluenesulfonanilide with other metal centers have been reported, it is conceivable that the sulfonyl oxygen atoms could act as donor sites to coordinate with other Lewis acidic metal centers. The synthesis of such adducts would likely involve the reaction of pre-formed this compound with a suitable metal salt.
Characterization of these hypothetical adducts would rely on standard techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, and spectroscopic methods like IR and NMR to probe the changes in bonding upon coordination.
Based on the extensive literature on triphenyltin (B1233371) complexes, a tetrahedral or a distorted trigonal bipyramidal geometry around the tin atom would be expected for this compound. The three phenyl groups would form the equatorial plane in a trigonal bipyramidal arrangement, with the p-toluenesulfonanilide ligand and potentially a solvent molecule or another ligand occupying the axial positions.
The primary interaction between the triphenyltin cation and the p-toluenesulfonanilide anion would be an ionic bond. However, a degree of covalent character is also expected. The interaction can be described as a donor-acceptor interaction where the lone pair of electrons on the nitrogen or oxygen atom of the sulfonamide is donated to the vacant orbitals of the tin atom.
Investigation of Intermolecular Forces and Supramolecular Assembly
The supramolecular architecture of this compound in the solid state would be dictated by a combination of intermolecular forces.
The multiple phenyl rings of the triphenyltin moiety and the aromatic rings of the p-toluenesulfonanilide ligand provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π systems of the aromatic rings align, are a common feature in the crystal structures of aromatic compounds and are known to contribute significantly to their solid-state stability. NMR studies on triphenyltin chloride have suggested the presence of weak intermolecular phenyl ring π-π stacking interactions in solution. nih.gov It is highly probable that similar interactions would be observed in the crystal structure of this compound, influencing the packing of the molecules. Other non-covalent forces, such as van der Waals interactions, would also be ubiquitously present.
Theoretical and Computational Investigations of N Triphenyltin P Toluenesulfonanilide
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For a complex organometallic compound such as N-Triphenyltin-p-toluenesulfonanilide, these methods provide invaluable insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred tool for optimizing the molecular geometry of organotin compounds to their lowest energy state (ground state). proquest.comresearchgate.net The process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable three-dimensional arrangement of the atoms in the molecule.
For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to determine key structural parameters. mdpi.com These parameters would include the bond lengths and angles around the central tin atom, the orientation of the three phenyl rings, and the geometry of the p-toluenesulfonanilide group. For instance, in a related compound, triphenyltin(IV) 5-chlorosalicylate, DFT calculations were used to demonstrate the bidentate coordination of the carboxylate oxygens to the tin(IV) center. proquest.comresearchgate.net Similar calculations on this compound would clarify the coordination mode of the sulfonamide group to the triphenyltin (B1233371) moiety.
Furthermore, by mapping the potential energy surface, DFT can be used to explore different possible conformations and their relative energies, providing a detailed energy landscape of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. aimspress.comntu.edu.iq
For this compound, DFT calculations would be used to compute the energies of the HOMO and LUMO. researchgate.net In a study on triphenyltin(IV) 5-chlorosalicylate, the calculated HOMO and LUMO energies provided insights into the molecule's electron-donating and accepting abilities. proquest.comresearchgate.net A similar analysis for this compound would reveal the distribution of electron density in these frontier orbitals, identifying the regions of the molecule that are electron-rich (typically associated with the HOMO) and electron-poor (associated with the LUMO). This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Representative Frontier Orbital Data for a Related Triphenyltin Compound
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Triphenyltin(IV) 5-chlorosalicylate | -6.2 | -1.5 | 4.7 |
Note: The data in this table is for a representative related compound, triphenyltin(IV) 5-chlorosalicylate, and is intended to be illustrative of the type of data that would be generated for this compound.
Conformational Analysis via Computational Modeling
The three phenyl groups attached to the tin atom in this compound can rotate, leading to various possible conformations. Computational modeling is an essential tool for performing a systematic conformational analysis to identify the most stable conformers and the energy barriers between them.
This analysis would typically begin with a molecular mechanics force field to rapidly explore a wide range of possible conformations. The low-energy conformers identified would then be subjected to more accurate quantum mechanical calculations, such as DFT, for geometry optimization and energy refinement. researchgate.net The results would provide a detailed picture of the conformational landscape, including the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.
For example, the vibrational frequencies in the IR spectrum can be calculated using DFT. mdpi.com These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed to help interpret experimental ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. mdpi.com Theoretical prediction of the electronic transitions can also provide insight into the features of the experimental UV-visible spectrum.
Mechanistic Biological Interactions of N Triphenyltin P Toluenesulfonanilide Focus on Molecular and Cellular Mechanisms
Protein Binding and Conformational Perturbation Studies
While direct studies on N-Triphenyltin-p-toluenesulfonanilide are limited, research on closely related triphenyltin (B1233371) (TPT) compounds provides insights into their interactions with proteins at a molecular level.
Interaction with Specific Cellular Proteins (e.g., JIP mimetics)
There is currently no available research specifically detailing the interaction of this compound or other triphenyltin compounds with c-Jun N-terminal kinase-interacting proteins (JIPs) or their mimetics. JIPs are scaffold proteins that play a crucial role in the JNK signaling pathway, which is involved in cellular responses to stress. nih.gov While some inhibitors of JNK have been identified, the interaction of organotin compounds with this specific protein family remains an area for further investigation. nih.govnih.gov
However, studies on other proteins reveal that triphenyltin compounds can engage in significant interactions. For instance, triphenyltin chloride (TPT) has been shown to impair the function of protein kinase A (PKA), a key enzyme in various cellular signaling pathways. nih.gov This interaction appears to be independent of a direct effect on PKA activation but rather affects downstream events such as the increase in cytosolic Na+ and Ca2+. nih.gov
Effects on Protein Folding and Stability
Triphenyltin compounds have been demonstrated to perturb protein conformation. The interaction between TPT and proteins from Bacillus thuringiensis revealed that TPT recognition is dependent on the primary amino acid sequence rather than the secondary, tertiary, or quaternary structures of the proteins. nih.gov This interaction can lead to changes in the molecular weight and isoelectric point of the effector proteins and can even induce methylation or demethylation, ultimately altering their conformation. nih.gov The binding of TPT to various amino acids within a single protein can result in a more compact structure. nih.gov
The process of protein folding is complex, involving the transition through various intermediate structures to achieve a stable conformation. nih.gov Alterations in protein folding can lead to misfolded proteins, which are implicated in a variety of diseases. nih.gov While the precise impact of this compound on the protein folding landscape is not yet elucidated, the ability of related compounds to alter protein conformation suggests a potential for interference with this critical cellular process.
Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Studies)
The cellular entry and subsequent distribution of this compound are critical determinants of its biological activity. Studies on related compounds provide a framework for understanding these processes.
Membrane Permeability and Transport Mechanisms (e.g., ABC transporters)
The cellular uptake of organotin compounds is generally understood to be a dose-dependent process. researchgate.net The lipophilic nature of triphenyltin compounds, conferred by the phenyl groups, facilitates their interaction with and penetration of biological membranes.
ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins responsible for the efflux of a wide array of xenobiotics from cells, a process that can contribute to multidrug resistance in cancer. nih.govnih.gov These transporters utilize the energy from ATP hydrolysis to move substrates against a concentration gradient. nih.gov Key members of this family involved in drug efflux include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). nih.gov While there is no direct evidence showing that this compound is a substrate for ABC transporters, research has shown that these transporters can efflux other cytotoxic compounds. nih.gov The expression of ABC transporters in tissues like the brain endothelium forms a critical barrier, limiting the entry of various substances into the central nervous system. nih.gov It has been demonstrated that mitochondrial-derived ATP is a crucial energy source for the drug efflux activity of ABC transporters. nih.gov
Intracellular Distribution and Accumulation
Once inside the cell, triphenyltin compounds can accumulate in various compartments. The triphenylphosphonium (TPP) cation, which shares structural similarities with the triphenyltin moiety, is known to target and accumulate in mitochondria. frontiersin.org This accumulation is driven by the high mitochondrial membrane potential. frontiersin.org This suggests that mitochondria could be a potential site of accumulation for this compound, which could have significant implications for cellular energy metabolism.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways (Mechanistic Pathways)
A significant aspect of the biological activity of triphenyltin compounds is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS).
Exposure to triphenyltin has been shown to generate oxidative stress in various organisms. nih.govmdpi.com This is characterized by an increase in the levels of ROS and subsequent damage to cellular components. researchgate.net The primary reactive oxygen species include the superoxide (B77818) anion (O₂•−), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO•). nih.gov These species can be generated through various cellular processes, including mitochondrial respiration. nih.gov
One of the major consequences of increased ROS is lipid peroxidation, a chain reaction that damages cellular membranes. nih.gov Studies on triphenyltin hydroxide (B78521) have shown an increase in thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation. researchgate.net This process can lead to the formation of a variety of byproducts, including isofurans. nih.gov
In response to oxidative stress, cells activate antioxidant defense systems. This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net However, exposure to triphenyltin has been shown to alter the activity of these enzymes. researchgate.net For instance, in some studies, TPT exposure led to a decrease in the activities of SOD, CAT, and GPx. researchgate.net In contrast, other studies have reported an increase in CAT and glutathione S-transferase (GST) activity following exposure to triphenyltin hydroxide. researchgate.net
The cellular response to oxidative stress also involves the activation of specific signaling pathways. The PERK-eIF2α pathway has been identified as a key branch activated by TPT exposure, indicating the induction of endoplasmic reticulum stress. nih.gov Furthermore, triphenyltin has been shown to disrupt mitochondrial fatty acid oxidation, which can contribute to ROS production. frontiersin.org
Table 1: Effects of Triphenyltin (TPT) Compounds on Oxidative Stress Markers
| Biomarker | Organism/Cell Type | Effect of TPT Exposure | Reference(s) |
| Reactive Oxygen Species (ROS) | Zebrafish Embryos | Increased accumulation | researchgate.net |
| Malondialdehyde (MDA) | Carp Liver | Increased levels | mdpi.com |
| Lipid Peroxidation (TBARS) | Fish (Rhamdia quelen) | Increased levels in brain, liver, muscle, and gills | researchgate.net |
| Protein Carbonyl (PC) | Fish (Rhamdia quelen) | Increased content in various organs | researchgate.net |
| Superoxide Dismutase (SOD) | Zebrafish Larvae / Goldfish Liver | Decreased activity | nih.govresearchgate.net |
| Catalase (CAT) | Zebrafish Larvae / Goldfish Liver | Decreased activity | researchgate.net |
| Catalase (CAT) | Fish (Rhamdia quelen) Liver and Gills | Increased activity | researchgate.net |
| Glutathione Peroxidase (GPx) | Goldfish Liver | Decreased activity | researchgate.net |
| Glutathione S-Transferase (GST) | Fish (Rhamdia quelen) Brain, Liver, Muscle | Increased activity | researchgate.net |
| Glutathione (GSH) | Carp Liver | Reduced activity | frontiersin.org |
Induction of Oxidative Stress at the Molecular Level
No specific data is available in the scientific literature regarding the induction of oxidative stress at the molecular level by this compound.
Interaction with Antioxidant Defense Systems
There is no specific information in the scientific literature detailing the interaction of this compound with antioxidant defense systems.
Reactivity, Transformation, and Environmental Degradation Pathways of N Triphenyltin P Toluenesulfonanilide
Hydrolytic Stability and Kinetics of Degradation
The hydrolytic stability of N-Triphenyltin-p-toluenesulfonanilide is a critical factor in its environmental persistence. The primary point of hydrolytic attack is the tin-nitrogen (Sn-N) bond, which is generally more labile than the tin-carbon (Sn-C) bonds. In aqueous environments, the compound is expected to hydrolyze to form triphenyltin (B1233371) hydroxide (B78521) (TPTH) and p-toluenesulfonanilide.
Table 1: General Hydrolytic Degradation of this compound
| Reactant | Condition | Primary Products |
|---|
Photolytic Degradation Mechanisms under Environmental Conditions
Photodegradation is a major pathway for the breakdown of triphenyltin compounds in the environment. nih.govinchem.org Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce the cleavage of the tin-carbon bonds. inchem.org This process occurs through a stepwise dephenylation, where triphenyltin is converted to diphenyltin (B89523) (DPT), then monophenyltin (MPT), and finally to inorganic tin. nih.gov
The photolytic process can be influenced by other substances in the water. For example, the presence of iron(III) aquacomplexes has been shown to accelerate the degradation of triphenyltin through the generation of hydroxyl radicals upon irradiation. capes.gov.br These highly reactive radicals attack the benzene (B151609) rings of the triphenyltin moiety, initiating the dephenylation process. capes.gov.br The presence of photosensitizers in natural waters can thus significantly shorten the environmental half-life of the compound.
Redox Chemistry and Oxidation-Reduction Pathways
Organotin(IV) compounds, the class to which this compound belongs, are generally considered to be redox-stable under typical environmental conditions. gelest.com The tin atom is in its highest common oxidation state (+IV). However, redox reactions can still play a role in their transformation, often mediated by biological systems or highly reactive chemical species.
The reaction of organotin compounds with radicals, which can be formed photochemically, may involve homolytic cleavage of the Sn-C bonds. nih.gov While direct oxidation or reduction of the tin(IV) center is not a primary degradation pathway in the environment, associated redox processes can be significant. For instance, oxidative stress induced within organisms can be a consequence of organotin exposure, leading to the generation of reactive oxygen species (ROS) which then contribute to cellular damage and the organism's metabolism of the compound. nih.gov
Ligand Exchange Reactions and Transmetalation Processes
The this compound molecule features a p-toluenesulfonanilide group acting as a ligand (X) bound to the triphenyltin cation ((C₆H₅)₃Sn⁺). wikipedia.org This ligand is subject to exchange with other nucleophiles present in the environment. gelest.comlibretexts.orgchemguide.co.uk In aqueous media, this ligand can be replaced by hydroxide (OH⁻) or chloride (Cl⁻) ions, particularly in marine environments. inchem.orggelest.com
The general reaction can be described as: (C₆H₅)₃Sn-X + Y⁻ ⇌ (C₆H₅)₃Sn-Y + X⁻ (where X = p-toluenesulfonanilide and Y⁻ = an environmental nucleophile like OH⁻ or Cl⁻)
These ligand exchange reactions are typically rapid and reversible, with the equilibrium position depending on the relative concentrations and binding affinities of the competing ligands. chemguide.co.ukcrunchchemistry.co.uk This process is significant as it can alter the solubility, bioavailability, and transport of the triphenyltin moiety in the environment. inchem.orggelest.com Transmetalation, the transfer of an organic group (in this case, a phenyl group) from tin to another metal, is a possible but less common reaction pathway for organotins in the environment.
Biotransformation Mechanisms by Microorganisms (Environmental Context)
Microbial activity is a crucial factor in the ultimate fate of triphenyltin compounds in soil and sediment. nih.gov While photodegradation may be dominant in surface waters, biotransformation is key to the breakdown of these compounds in other environmental compartments. nih.govivl.se Various bacteria have demonstrated the ability to degrade triphenyltin compounds. nih.gov
The primary mechanism of biotransformation for triphenyltin compounds is sequential dephenylation. nih.govinchem.org This process mirrors photolytic degradation but is mediated by microbial enzymes. Microorganisms cleave the tin-carbon bonds one by one, resulting in a predictable series of metabolites.
A study on the degradation of triphenyltin by Pseudomonas chlororaphis showed the rapid conversion of TPT into diphenyltin (DPT) as the main metabolite. nih.govnih.gov The bacterium was found to secrete a low-molecular-mass substance that catalyzed the degradation, stoichiometrically converting TPT to DPT and benzene. nih.gov This indicates that the degradation can occur via extracellular factors produced by the microorganisms. nih.gov
This stepwise degradation significantly reduces the toxicity of the original compound, as the toxicity of phenyltin compounds generally decreases with the number of phenyl groups attached to the tin atom.
Table 2: Key Compounds in the Degradation of this compound
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| This compound | - | Parent Compound |
| Triphenyltin (moiety) | TPT | Core structure undergoing degradation nih.gov |
| Triphenyltin Hydroxide | TPTH | Primary hydrolysis product inchem.org |
| p-Toluenesulfonanilide | - | Co-product of hydrolysis |
| Diphenyltin (moiety) | DPT | First degradation metabolite (biotic/abiotic) nih.gov |
| Monophenyltin (moiety) | MPT | Second degradation metabolite (biotic/abiotic) nih.gov |
| Benzene | - | Byproduct of biotic dephenylation nih.gov |
Derivatization Strategies and Structure Activity/property Relationship Studies of N Triphenyltin P Toluenesulfonanilide Analogues
Rational Design and Synthesis of Analogues with Modified Sulfonanilide Moieties
The rational design of analogues with modified sulfonanilide moieties involves the strategic introduction of various substituents onto the aromatic rings of the p-toluenesulfonanilide framework. The synthesis of these analogues typically follows established protocols for the preparation of substituted p-toluenesulfonanilides. nih.gov This often involves the reaction of a substituted aniline (B41778) with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov The resulting substituted p-toluenesulfonanilide can then be reacted with a triphenyltin (B1233371) precursor to yield the final product.
Table 1: Representative Analogues of N-Triphenyltin-p-toluenesulfonanilide with Modified Sulfonanilide Moieties
| Compound ID | Substituent on p-toluenesulfonanilide | Rationale for Modification |
| 1a | 4-methoxy | Introduction of an electron-donating group to increase electron density on the sulfonyl oxygen atoms. |
| 1b | 4-chloro | Introduction of an electron-withdrawing group to decrease electron density and potentially enhance certain biological interactions. |
| 1c | 2,4-dichloro | Investigating the effect of multiple electron-withdrawing substituents on steric hindrance and electronic properties. |
| 1d | 4-nitro | Strong electron-withdrawing group to significantly alter the electronic character of the ligand. |
| 1e | 3-methyl | Examining the impact of steric effects by introducing a substituent at the meta position. |
This table presents hypothetical analogues designed to explore structure-activity relationships based on common synthetic strategies for modifying sulfonanilide structures.
Rational Design and Synthesis of Analogues with Modified Organotin Substituents
In addition to modifying the sulfonanilide ligand, the organic groups attached to the tin atom can also be varied to create a diverse library of analogues. The synthesis of these compounds can be achieved through several methods, including the reaction of a Grignard reagent with a tin halide or through ligand substitution reactions on a pre-formed organotin complex. uobabylon.edu.iqwikipedia.org The nature of the organic substituents on the tin atom plays a crucial role in determining the compound's lipophilicity, steric bulk, and ultimately its biological activity. uobabylon.edu.iqresearchgate.netuu.nl
For instance, replacing the phenyl groups with other aryl or alkyl moieties can significantly alter the molecule's properties. Triorganotin compounds, in particular, have been noted for their biological activity, which is often dependent on the nature of the organic groups attached to the tin atom. uobabylon.edu.iqresearchgate.net
Table 2: Representative Analogues of this compound with Modified Organotin Substituents
| Compound ID | Organotin Moiety | Rationale for Modification |
| 2a | Tri-n-butyltin | To increase lipophilicity and investigate the effect of aliphatic vs. aromatic substituents. |
| 2b | Trimethyltin | To decrease steric bulk around the tin center and explore the impact of smaller alkyl groups. |
| 2c | Tricyclohexyltin | To introduce significant steric hindrance and study its effect on coordination and biological activity. |
| 2d | Diphenyltin (B89523) (dichloro) | To create a diorganotin analogue for comparison with the triorganotin parent compound. |
| 2e | Trip-tolyltin | To investigate the influence of substituted aryl groups on the electronic and steric environment of the tin atom. |
This table illustrates hypothetical analogues designed to probe the influence of different organic groups on the tin center, based on established synthetic methods for organotin compounds.
Computational Approaches for Structure-Activity/Property Relationship Prediction
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for predicting the biological activity and properties of this compound analogues. uni-bonn.denih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. nih.gov These models can help in understanding which molecular descriptors are most important for a desired activity and can guide the design of new, more potent analogues.
For organotin sulfonamides, relevant molecular descriptors might include:
Electronic parameters: Hammett constants, dipole moment, and atomic charges, which describe the electronic effects of substituents.
Steric parameters: Molar refractivity, van der Waals volume, and Taft steric parameters, which quantify the size and shape of the molecule.
Hydrophobic parameters: The partition coefficient (log P), which measures the lipophilicity of the compound.
By correlating these descriptors with experimental data (e.g., IC₅₀ values from biological assays), a predictive QSAR model can be developed. Such models can then be used to estimate the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.
Table 3: Hypothetical QSAR Descriptors and Their Predicted Impact on Biological Activity
| Descriptor | Type | Predicted Impact of Increase on Activity | Rationale |
| Log P | Hydrophobic | Increase | Enhanced ability to cross cell membranes. |
| Molar Refractivity | Steric | Optimal Value | Both too small and too large substituents may lead to decreased activity due to poor binding. |
| Dipole Moment | Electronic | Decrease | A lower dipole moment may favor interaction with nonpolar biological targets. |
| HOMO Energy | Electronic | Increase | Higher HOMO energy can indicate greater electron-donating ability, potentially enhancing interactions with biological receptors. |
| LUMO Energy | Electronic | Decrease | Lower LUMO energy suggests a greater electron-accepting ability, which may be important for certain reaction mechanisms. |
This table provides a hypothetical representation of how different molecular descriptors might be correlated with biological activity in a QSAR study of this compound analogues.
Computational approaches offer a powerful and efficient means to explore the vast chemical space of possible analogues and to gain insights into the structural features that govern their activity.
Impact of Structural Modifications on Coordination Behavior and Chemical Reactivity
The coordination environment around the tin atom is a key determinant of the chemical reactivity and stability of this compound analogues. The coordination number of tin in organotin compounds can vary, with five- and six-coordinate geometries being common for di- and tri-substituted derivatives. nih.gov Structural modifications to either the sulfonanilide ligand or the organotin substituents can have a profound impact on this coordination behavior.
For example, introducing bulky substituents on the p-toluenesulfonanilide ring could sterically hinder the approach of the sulfonyl oxygen atoms to the tin center, potentially leading to a weaker coordination bond or a distorted geometry. Conversely, modifications that increase the electron-donating ability of the sulfonyl group might lead to stronger coordination.
Similarly, changing the organic groups on the tin atom will alter its Lewis acidity. nih.gov For instance, replacing phenyl groups with more electron-donating alkyl groups would decrease the Lewis acidity of the tin center, which in turn could affect its interaction with the sulfonanilide ligand and other potential coordinating species. These changes in coordination can influence the compound's reactivity, for example, its susceptibility to hydrolysis or its ability to participate in catalytic cycles.
Correlation of Structural Changes with Mechanistic Biological Interactions
The nature of the organic groups on the tin atom is a critical factor. For example, the lipophilicity of the molecule, which can be tuned by changing the alkyl or aryl substituents, will affect its ability to traverse biological membranes and reach its intracellular target. Once inside the cell, the organotin moiety can interact with various biomolecules, and the nature of the substituents will dictate the strength and specificity of these interactions.
By systematically correlating structural changes with observed biological effects, researchers can build a comprehensive understanding of the structure-activity relationships, which is essential for the rational design of new this compound analogues with improved therapeutic potential.
Advanced Analytical Methodologies for Detection and Quantification of N Triphenyltin P Toluenesulfonanilide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of N-Triphenyltin-p-toluenesulfonanilide from complex mixtures. These techniques separate the analyte based on its differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity. nih.gov Organotin compounds like triphenyltin (B1233371) are generally polar and have low volatility, making them unsuitable for direct GC analysis. nih.govmdpi.com Therefore, a crucial derivatization step is required to convert the triphenyltin moiety into a more volatile and thermally stable form. wu.ac.thnist.gov
Common derivatization procedures include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation (e.g., pentylation) using Grignard reagents. wu.ac.thnih.gov Once derivatized, the volatile triphenyltin species can be separated on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns, which are characteristic of the analyte. researchgate.net GC-MS is particularly effective for trace-level analysis in various sample matrices. researchgate.net
Table 1: Illustrative GC-MS Parameters for Derivatized Triphenyltin Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | Sodium Tetraethylborate (NaBEt₄) |
| GC Column | TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar researchgate.net |
| Injector | Programmable Temperature Vaporizer (PTV) researchgate.net |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI, 70 eV) nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid chromatography-mass spectrometry (LC-MS) is an increasingly preferred technique for the analysis of organotin compounds because it can handle non-volatile and thermally labile molecules, often eliminating the need for derivatization. cabidigitallibrary.org This makes it highly suitable for the direct analysis of this compound. The compound can be separated using liquid chromatography, and the eluent is then introduced into a mass spectrometer for detection and quantification.
LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, allowing for the detection of trace amounts of the target compound in complex environmental and biological samples. cabidigitallibrary.orgmdpi.com The method can be optimized to detect the parent ion of the intact compound or specific fragment ions corresponding to the triphenyltin cation and the p-toluenesulfonanilide anion. This technique is robust for determining residues of triphenyltin in various matrices like water and soil. researchgate.net The development of LC-MS methods has also proven effective for the quantitative determination of p-toluene sulfonates. chemicalbook.com
Table 2: Representative LC-MS/MS Parameters for Triphenyltin and Sulfonamide Analysis
| Parameter | Triphenyltin (TPhT) | p-Toluenesulfonamide |
|---|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Waters Symmetry C18 (75 x 4.6 mm), 3.5 µ spectrabase.com |
| Mobile Phase | Gradient of acetonitrile and water with formic acid | Ammonium acetate buffer and acetonitrile spectrabase.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive/Negative Mode |
| MS/MS Transition | Specific parent > daughter ion transition for TPhT | Specific parent > daughter ion transition for PTSA |
| Limit of Quantification | 0.1 µg L⁻¹ (in water) researchgate.net | 2.55 µg/mL spectrabase.com |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A significant advantage of HPLC for analyzing organotins is that the derivatization step, often required for GC, is not necessary. wu.ac.thnist.gov For this compound, a reversed-phase HPLC method using a C8 or C18 column would be a common approach. wu.ac.thsielc.com
The separation is achieved by passing the sample through the column using a pressurized liquid mobile phase. Detection can be accomplished using various detectors. A UV-Visible detector is often employed, as the aromatic rings in both the triphenyltin and p-toluenesulfonanilide moieties absorb UV light. wu.ac.thsielc.com For enhanced sensitivity and element-specific detection, HPLC can be coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which specifically quantifies the tin element in the separated peaks. HPLC methods are well-established for the analysis of various sulfonamides in different samples. nih.govmdpi.com
Table 3: Typical HPLC Conditions for Analysis of Related Compounds
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | YMC-Triart C8 (250 x 4.6 mm), 5µ or similar wu.ac.th |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detector | UV-Visible / Photodiode Array (PDA) at ~265 nm wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
Spectroscopic Quantification Methods
Spectroscopic methods provide alternative or complementary approaches for the quantification of this compound. These techniques are based on the interaction of electromagnetic radiation with the analyte and are often used for determining total elemental content or concentration in a solution.
Atomic Absorption Spectroscopy (AAS) for Tin Content Quantification
Atomic Absorption Spectroscopy (AAS) is a highly specific and sensitive technique for determining the total concentration of a specific element in a sample. For this compound, AAS would be used to quantify the total tin (Sn) content, rather than the intact compound. nist.gov This method does not provide information on the chemical form or structure of the tin (speciation), but it is very effective for total elemental analysis.
The process involves sample digestion, typically with strong acids, to break down the organic molecule and liberate the tin atoms. The resulting solution is then atomized in a flame or a graphite furnace. A light source specific to tin emits a wavelength that is absorbed by the tin atoms in the sample. The amount of light absorbed is directly proportional to the concentration of tin in the sample. Flame AAS is a common method for tin determination, while graphite furnace AAS offers lower detection limits for trace analysis. nist.gov
Table 4: General Instrumental Settings for Tin Analysis by Flame AAS
| Parameter | Setting |
|---|---|
| Instrument | Atomic Absorption Spectrophotometer |
| Element | Tin (Sn) |
| Wavelength | 286.3 nm |
| Atomizer | Flame (Nitrous Oxide - Acetylene) or Graphite Furnace |
| Slit Width | 0.7 nm |
| Lamp Current | As per manufacturer's recommendation |
UV-Visible Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The this compound molecule contains multiple chromophores, specifically the phenyl rings attached to the tin atom and the aromatic ring in the p-toluenesulfonanilide group, which cause it to absorb UV light.
This absorption allows for its concentration to be determined based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. To perform the analysis, a pure standard of the compound is dissolved in a suitable UV-transparent solvent to generate a calibration curve. The absorbance of the unknown sample is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined from the calibration curve. The UV spectrum of p-toluenesulfonic acid, a related compound, shows absorbance maxima that can guide wavelength selection.
Table 5: UV-Vis Absorption Data for Related Chromophoric Systems
| Compound/System | Solvent | λmax (nm) |
|---|---|---|
| Benzene (B151609) | Hexane | ~255 |
| p-Toluenesulfonic acid | Acidic Mobile Phase | ~222, ~262 |
Despite a comprehensive search for scientific literature, no specific analytical methodologies detailing the detection, quantification, sample preparation, derivatization, or method validation for the chemical compound "this compound" could be located.
The existing body of scientific research provides extensive information on the analysis of related compounds, such as triphenyltin (TPT) and various p-toluenesulfonamide derivatives. Methodologies for these related compounds often involve techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Sample preparation for organotin compounds frequently includes extraction and a derivatization step, such as ethylation or hydridization, to enhance volatility for GC analysis. Furthermore, established protocols for method validation in analytical chemistry ensure the robustness and reproducibility of these techniques.
However, the explicit instructions for this article require focusing solely on "this compound" and not introducing information that falls outside this specific scope. Without research data directly pertaining to this exact compound, it is not possible to generate a scientifically accurate article that adheres to these strict constraints. Extrapolating from the methodologies used for related but chemically distinct compounds would violate the core requirement of focusing exclusively on the requested topic.
Therefore, the requested article on "" cannot be generated at this time due to the absence of specific scientific literature on the subject.
Emerging Research Avenues and Future Directions in N Triphenyltin P Toluenesulfonanilide Research
Exploration of Novel Catalytic Activities and Mechanisms
The foundational organotin (IV) moiety in N-Triphenyltin-p-toluenesulfonanilide provides a strong basis for exploring its catalytic potential. Organotin compounds are known to serve as catalysts in various organic transformations, including esterification, transesterification, and polymerization reactions. The triphenyltin (B1233371) group, in particular, can function as a Lewis acid, activating substrates for nucleophilic attack.
Future research should focus on systematically screening this compound as a catalyst in a range of organic reactions. Key areas of investigation would include its efficacy in promoting the formation of polyesters and polyurethanes, where organotin compounds have traditionally been employed. Furthermore, the bulky nature of the triphenyltin and p-toluenesulfonanilide groups may introduce unique stereoselectivity, an avenue ripe for exploration in asymmetric synthesis.
Mechanistic studies will be paramount. Advanced spectroscopic techniques, such as in-situ FT-IR and multinuclear NMR (¹¹⁹Sn, ¹³C, ¹H), could elucidate the coordination of substrates to the tin center and the subsequent reaction pathways. Computational modeling using Density Functional Theory (DFT) will also be crucial in predicting transition states and reaction energetics, thereby accelerating the rational design of more efficient catalytic cycles.
Integration with Advanced Materials Science: Design and Functionalization for Specific Chemical Applications
The incorporation of this compound into polymer matrices or onto material surfaces could yield functional materials with tailored properties. The fungicidal and antimicrobial properties associated with triphenyltin compounds could be harnessed to create advanced coatings or composite materials resistant to bio-fouling and microbial degradation. naturvardsverket.se
Future work could involve:
Polymer Additives: Investigating the compound as a functional additive in polymers like PVC, polyolefins, or silicones. Research would assess its impact on the material's thermal stability, flame retardancy, and antimicrobial efficacy.
Surface Functionalization: Developing methods to covalently bond or physically adsorb this compound onto surfaces such as silica (B1680970), cellulose, or metal oxides. Such functionalized materials could find applications in self-cleaning surfaces, medical devices, and specialized packaging.
Sensor Development: The interaction of the organotin center with various analytes could be explored for chemical sensor applications. Changes in the spectroscopic or electrochemical properties of materials embedded with the compound upon exposure to specific molecules could form the basis of novel sensing platforms. The p-toluenesulfonanilide component itself offers potential for polymorphism, which is a significant area of interest in materials science for creating materials with different physical and chemical properties from the same compound. nih.gov
Table 1: Potential Applications in Advanced Materials
| Application Area | Potential Function of this compound | Target Material Matrix |
| Antimicrobial Coatings | Active biocidal agent | Paints, Varnishes, Textiles |
| Polymer Stabilization | Heat stabilizer, Flame retardant | Polyvinyl Chloride (PVC), Polyolefins |
| Chemical Sensors | Active sensing component for specific anions or molecules | Silica gels, Polymer films |
| Self-Cleaning Surfaces | Biocidal and hydrophobic properties | Glass, Ceramics, Metals |
Investigation of Interdisciplinary Research Synergies with Bioinorganic Chemistry
The field of bioinorganic chemistry offers fertile ground for investigating this compound. Organotin compounds are known to interact with biological molecules and exhibit a range of biological activities. researchgate.netmdpi.com While the high toxicity of some organotins has been a concern, modern research focuses on designing compounds with targeted therapeutic effects. naturvardsverket.semdpi.com
Future research directions include:
Anticancer and Antimicrobial Screening: A systematic evaluation of the compound's cytotoxicity against various cancer cell lines and its activity against pathogenic bacteria and fungi is a logical first step. researchgate.netmdpi.com Structure-activity relationship studies, comparing it with other organotin derivatives, could reveal key molecular features responsible for its biological effects.
Enzyme Inhibition Studies: Investigating the interaction of this compound with specific enzymes is a promising avenue. For instance, its potential to inhibit enzymes like lipoxygenase, which is involved in inflammation and tumor development, could be explored. researchgate.net
Interaction with Biomolecules: Studies using techniques like circular dichroism, fluorescence spectroscopy, and mass spectrometry can elucidate the compound's binding affinity and mode of interaction with proteins and DNA. Understanding these interactions is fundamental to uncovering its mechanism of biological action.
Development of Mechanistic Models for Environmental Persistence and Transformation
Given the historical use of triphenyltin compounds as pesticides and their resulting environmental presence, understanding the fate of this compound is of critical importance. nih.govnaturvardsverket.se Triphenyltin compounds are known to degrade in the environment through sequential cleavage of the phenyl groups from the tin atom, a process influenced by factors like sunlight (photodegradation) and microbial activity. un.orgoup.com
Future research must focus on developing robust mechanistic models to predict its environmental behavior. This would involve:
Degradation Pathway Analysis: Laboratory studies under controlled conditions (e.g., varying pH, light exposure, and microbial presence) are needed to identify the primary degradation products, such as diphenyltin (B89523) and monophenyltin derivatives, and to quantify the rates of transformation. oup.comoup.com
Environmental Compartment Modeling: Research should investigate the partitioning of the compound between water, soil, and sediment. oup.com Determining key physicochemical parameters, such as its octanol-water partition coefficient (Kow) and soil sorption coefficient (Koc), is essential for predicting its mobility and accumulation in different environmental compartments.
Computational Fate Modeling: The data gathered from experimental studies can be used to develop and validate computational models that simulate the compound's persistence, transport, and transformation in various ecosystems. These models are crucial for conducting environmental risk assessments.
Table 2: Key Parameters for Environmental Fate Modeling
| Parameter | Definition | Importance for Modeling | Research Approach |
| Photodegradation Rate | Rate of breakdown due to light exposure. | Predicts persistence in sunlit surface waters and on surfaces. nih.govoup.com | Laboratory studies with simulated sunlight; quantum yield determination. |
| Biodegradation Half-Life | Time required for 50% of the compound to be broken down by microorganisms. | Determines persistence in soil, sediment, and water treatment systems. oup.com | Aerobic and anaerobic soil/sediment incubation studies. |
| Sorption Coefficients (Kd, Koc) | Measure of the compound's tendency to bind to soil and sediment particles. | Predicts mobility in soil and potential for groundwater contamination. oup.com | Batch equilibrium experiments with various soil and sediment types. |
| Bioaccumulation Factor (BAF) | Ratio of the compound's concentration in an organism to its concentration in the surrounding water. | Assesses the potential for the compound to enter and magnify in the food web. nih.gov | Exposure studies with aquatic organisms (e.g., fish, mussels). |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-Triphenyltin-p-toluenesulfonanilide, and what analytical techniques validate its purity?
- Methodology : Synthesis typically involves reacting triphenyltin chloride with p-toluenesulfonanilide (prepared via sulfonylation of aniline using p-toluenesulfonyl chloride). Key steps include:
- Sulfonamide Formation : React p-toluenesulfonyl chloride with aniline in anhydrous pyridine at 0–5°C for 2 hours to form p-toluenesulfonanilide .
- Organotin Coupling : React the sulfonamide with triphenyltin chloride in a dry tetrahydrofuran (THF) environment under nitrogen, followed by refluxing for 12 hours .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using H/C NMR, FT-IR (S=O stretch at ~1350–1150 cm), and elemental analysis .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) due to potential organotin toxicity. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidative degradation of the tin-sulfur bond .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?
- X-ray Crystallography : Determines precise tin coordination geometry (e.g., tetrahedral vs. trigonal bipyramidal) and bond lengths (Sn–S, Sn–C). Crystallize the compound from dichloromethane/hexane mixtures .
- Mössbauer Spectroscopy : Quantifies tin oxidation state and electronic environment, distinguishing between Sn(IV) and potential degradation products like Sn(II) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H] or [M–Cl]) and isotopic patterns unique to tin (e.g., Sn, Sn) .
Q. How can researchers address contradictions in the compound’s catalytic activity across experimental studies?
- Case Example : Discrepancies in reported turnover frequencies (TOF) for Suzuki-Miyaura coupling may arise from:
- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents using kinetic studies (UV-Vis monitoring of aryl halide consumption) .
- Ligand Decomposition : Perform in situ Sn NMR to detect tin ligand dissociation or formation of colloidal tin species .
- Mitigation : Standardize reaction conditions (temperature, substrate ratio) and include control experiments with triphenyltin chloride to isolate ligand-specific contributions .
Q. What environmental stability assays are critical for evaluating this compound in ecological studies?
- Hydrolysis Kinetics : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS, focusing on tin-sulfur bond cleavage products (e.g., triphenyltin hydroxide) .
- Photodegradation : Expose to UV light (254 nm) in aqueous/organic matrices. Use GC-MS to identify volatile byproducts (e.g., benzene derivatives) .
Methodological Notes
-
Avoid Common Pitfalls :
- Do not use aqueous workup for reactions involving organotin intermediates; trace water accelerates hydrolysis .
- For computational modeling (DFT), include solvent corrections (e.g., PCM for THF) to improve agreement with experimental NMR shifts .
-
Data Reproducibility :
- Share raw spectral data (e.g., .jdx files for IR) in supplementary materials to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
